molecular formula C12H21NO3 B6245068 rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 2408936-18-3

rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B6245068
CAS No.: 2408936-18-3
M. Wt: 227.3
InChI Key:
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Description

The compound “rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate” is a bicyclic compound with a seven-membered ring and a three-membered ring. The seven-membered ring contains a nitrogen atom, indicating that it is an azabicyclic compound . The compound also contains a tert-butyl ester functional group and a hydroxymethyl group .


Molecular Structure Analysis

The compound has a bicyclic structure with a seven-membered ring fused to a three-membered ring. The presence of the nitrogen atom in the seven-membered ring makes it an azabicyclic compound . The stereochemistry at the 1R, 6R, and 7R positions would influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The ester group in the compound could undergo hydrolysis, transesterification, or reduction reactions. The azabicyclic ring could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. It could potentially act as a ligand for a biological target, or it could undergo a chemical reaction under certain conditions .

Future Directions

The study and application of this compound could potentially be a topic of future research. It could be studied for its chemical reactivity, potential biological activity, or its physical and chemical properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves the protection of the amine group, followed by the addition of a carboxylic acid and a hydroxymethyl group. The final step involves deprotection of the amine group to yield the desired compound.", "Starting Materials": [ "2-azabicyclo[4.1.0]heptane", "tert-butyl chloroformate", "methyl 6-bromohexanoate", "sodium hydride", "methanol", "hydroxymethyltrimethylsilane", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Protection of the amine group of 2-azabicyclo[4.1.0]heptane with tert-butyl chloroformate to yield tert-butyl (1R,6R,7R)-2-azabicyclo[4.1.0]heptane-2-carboxylate", "Addition of methyl 6-bromohexanoate to tert-butyl (1R,6R,7R)-2-azabicyclo[4.1.0]heptane-2-carboxylate in the presence of sodium hydride and methanol to yield tert-butyl (1R,6R,7R)-7-(methoxycarbonylmethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate", "Addition of hydroxymethyltrimethylsilane to tert-butyl (1R,6R,7R)-7-(methoxycarbonylmethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate in the presence of palladium on carbon and hydrogen gas to yield rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate", "Deprotection of the amine group of rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate with hydrochloric acid to yield the desired compound" ] }

2408936-18-3

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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